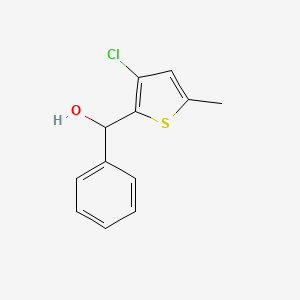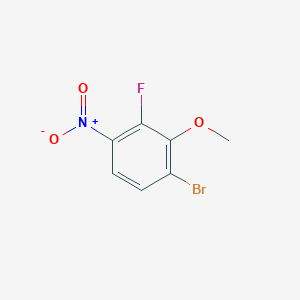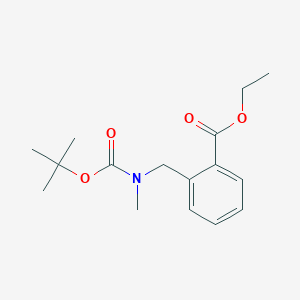
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol: is a chiral compound featuring an amino group, a hydroxyl group, and a chlorinated thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-chlorothiophene-3-carboxaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a substitution reaction, often using reagents like ammonia or an amine under appropriate conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for reduction and amination steps, and the implementation of efficient chiral resolution techniques to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to its structural features.
Biochemical Probes: Used as a probe in biochemical assays to study enzyme activity.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its chiral properties.
Antimicrobial Agents: Studied for its potential antimicrobial activity.
Industry
Material Science: Utilized in the development of new materials with specific electronic properties.
Agriculture: Investigated for its potential use in agrochemicals.
作用机制
The mechanism by which (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions.
相似化合物的比较
Similar Compounds
(1S)-2-Amino-1-(5-bromothiophen-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
(1S)-2-Amino-1-(5-nitrothiophen-3-yl)ethan-1-ol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.
属性
分子式 |
C6H8ClNOS |
|---|---|
分子量 |
177.65 g/mol |
IUPAC 名称 |
(1S)-2-amino-1-(5-chlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m1/s1 |
InChI 键 |
GXBHVQUJFRZDTR-RXMQYKEDSA-N |
手性 SMILES |
C1=C(SC=C1[C@@H](CN)O)Cl |
规范 SMILES |
C1=C(SC=C1C(CN)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)



![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)

![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)



